4-Octyloxyphenylmagnesium bromide

描述

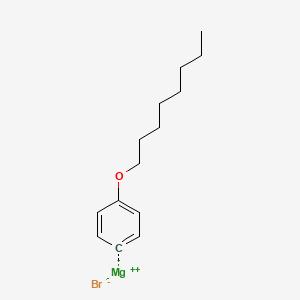

4-Octyloxyphenylmagnesium bromide is a Grignard reagent with the chemical formula C₁₄H₂₁BrMgO. It consists of a phenyl ring substituted with an octyloxy group (–O–C₈H₁₇) and a magnesium bromide (MgBr) moiety. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups (e.g., ketones, aldehydes). The octyloxy chain enhances solubility in nonpolar solvents, making it advantageous for reactions requiring hydrophobic environments.

属性

分子式 |

C14H21BrMgO |

|---|---|

分子量 |

309.52 g/mol |

IUPAC 名称 |

magnesium;octoxybenzene;bromide |

InChI |

InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h8-9,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |

InChI 键 |

WUIGLVJUPGWWKK-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Bromide Compounds

A systematic comparison with structurally or functionally related bromides is presented below, leveraging the provided evidence and general chemical knowledge:

Table 1: Comparative Analysis of Bromide Compounds

† Specific data for this compound are inferred from general Grignard reagent properties due to absence in evidence.

Key Comparative Insights

Structural and Functional Diversity :

- This compound belongs to the Grignard reagent class, contrasting with Sepantronium Bromide (aromatic drug) and Rocuronium Bromide (quaternary ammonium salt). The octyloxy group enhances solubility compared to simpler aryl bromides like phenylmagnesium bromide.

- Methyl Bromide (alkyl bromide) exhibits volatility and toxicity distinct from the synthetic utility of magnesium bromides .

Reactivity and Handling :

- Grignard reagents (e.g., this compound) require anhydrous conditions, whereas 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide forms stable crystals via hydrogen bonds .

- 4-(Bromomethyl)benzaldehyde shares safety protocols (e.g., eye/skin flushing) with Grignard reagents but lacks pyrophoric risks .

Applications :

- Sepantronium Bromide and Rocuronium Bromide are biomedical agents, whereas this compound is a synthetic tool.

- Methyl Bromide ’s pesticidal use contrasts with the constructive role of Grignard reagents in synthesis .

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack direct studies on this compound, necessitating extrapolation from analogous Grignard reagents.

- Contradictions : For example, Methyl Bromide ’s acute toxicity contrasts with the controlled reactivity of magnesium bromides, highlighting divergent risk profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。